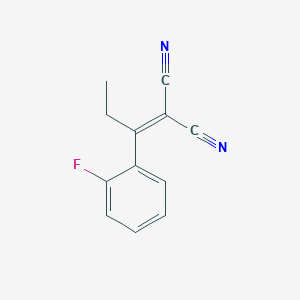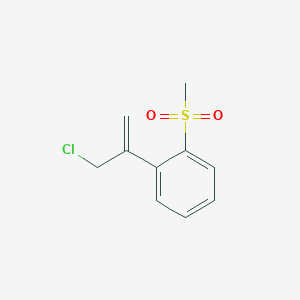
1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- is a chemical compound with the molecular formula C10H11ClO2S It is known for its unique structure, which includes a benzene ring substituted with a chloromethyl group, an ethenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- typically involves the reaction of benzene derivatives with appropriate reagentsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives.
Scientific Research Applications
Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved in its action include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzene,1-[1-(chloromethyl)ethenyl]-2-(methylsulfonyl)- include:
- Benzene,1-(chloromethyl)-2-(methylsulfonyl)-
- Benzene,1-(bromomethyl)-2-(methylsulfonyl)-
- Benzene,1-(methylsulfonyl)-2-(methylthio)-
Uniqueness
The presence of both the chloromethyl and methylsulfonyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-(3-chloroprop-1-en-2-yl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11ClO2S/c1-8(7-11)9-5-3-4-6-10(9)14(2,12)13/h3-6H,1,7H2,2H3 |
InChI Key |
PSRIIRBHMNFIGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


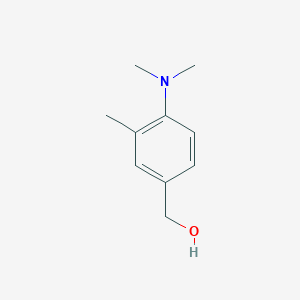
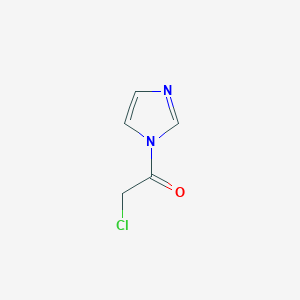
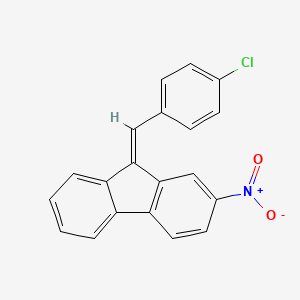
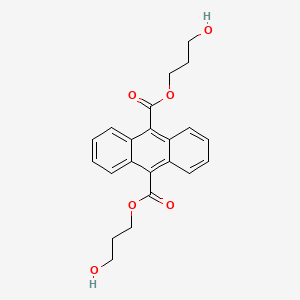
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
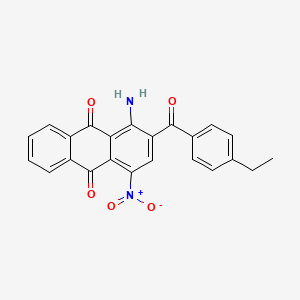
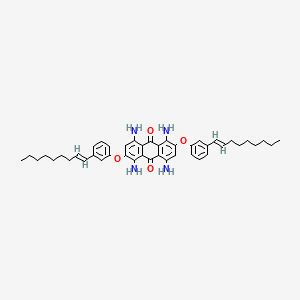
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
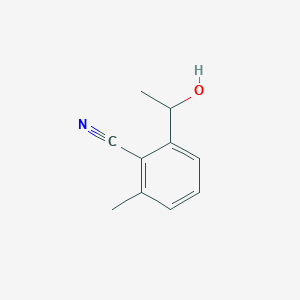
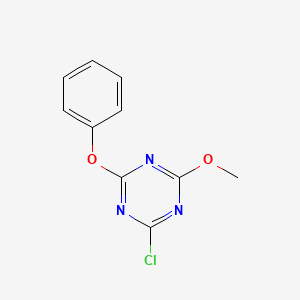
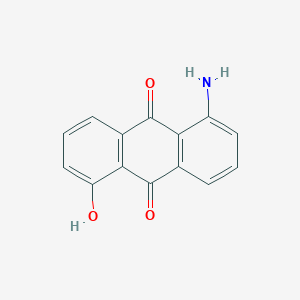
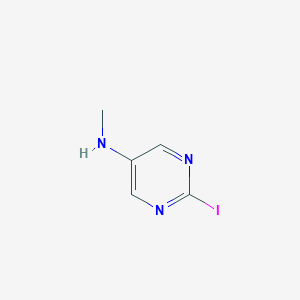
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
